molecular formula C11H9F3O3 B3068100 trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid CAS No. 238431-33-9

trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid

Cat. No.: B3068100
CAS No.: 238431-33-9
M. Wt: 246.18
InChI Key: IYYOCNQIQCLRHF-DTWKUNHWSA-N
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Description

trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid: is a chemical compound with the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol This compound features a cyclopropane ring substituted with a carboxylic acid group and a phenyl ring bearing a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The carboxylic acid group in trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid can undergo oxidation reactions to form various derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of drugs and therapeutic agents. Its trifluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The cyclopropane ring can also play a role in stabilizing the compound’s conformation and enhancing its interactions with target molecules.

Comparison with Similar Compounds

  • 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic Acid
  • 2,2-Difluoro-1-phenyl-cyclopropanecarboxylic Acid
  • 1-(4-Bromophenyl)cyclopropanecarboxylic Acid

Uniqueness: The presence of the trifluoromethoxy group in trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid distinguishes it from other similar compounds. This group imparts unique electronic and steric properties, which can enhance the compound’s reactivity and stability. Additionally, the specific arrangement of substituents on the cyclopropane ring can influence the compound’s overall behavior in chemical and biological systems.

Properties

IUPAC Name

(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)17-7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYOCNQIQCLRHF-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid
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